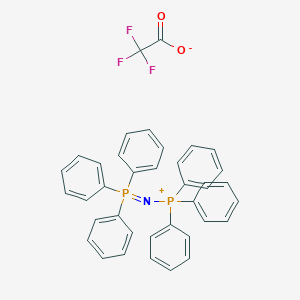

1,1,1-Triphenyl-N-(triphenylphosphoranylidene)phosphoraniminium 2,2,2-trifluoroacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1,1,1-Triphenyl-N-(triphenylphosphoranylidene)phosphoraniminium 2,2,2-trifluoroacetate” is a complex chemical compound used in diverse scientific research . This compound possesses unique properties that make it valuable for studies involving catalysis, organic synthesis, and material science.

Molecular Structure Analysis

The molecular formula of the compound is C36H30NP2.C2F3O2 . The exact molecular structure is not provided in the search results.Applications De Recherche Scientifique

Use as a Pharmaceutical and Chemical Intermediate

Field

Pharmaceutical and Chemical Industry

Application

“Bis(triphenylphosphine)iminium trifluoroacetate” is used as an intermediate in the pharmaceutical and chemical industries .

Method of Application

The specific methods of application can vary widely depending on the particular synthesis or process being carried out. As an intermediate, it would be used in a stepwise manner in the synthesis of a final product.

Results or Outcomes

The outcomes would depend on the specific synthesis or process. As an intermediate, its successful use would contribute to the successful synthesis of the final product.

Use in Synthetic and Kinetic Studies

Field

Chemistry

Application

The bis(triphenylphosphine)iminium cation has been used extensively as the counter ion in synthetic and kinetic studies .

Method of Application

Its salts are commonly very soluble and dissociate well in a number of aprotic solvents , thus allowing more homogeneous reactions and facilitating the study of their kinetics .

Results or Outcomes

The use of this compound has facilitated the study of reaction kinetics in aprotic solvents .

Use in Cascade Reactions

Field

Organic Chemistry

Application

“Bis(triphenylphosphine)iminium trifluoroacetate” has been used as a reactant in cascade reactions for the enantioselective synthesis of indane derivatives .

Method of Application

This compound is used as a reactant in a stepwise manner in the synthesis of indane derivatives .

Results or Outcomes

The use of this compound has facilitated the synthesis of indane derivatives .

Use in Azide-Alkyne Cycloaddition

Application

“Bis(triphenylphosphine)iminium trifluoroacetate” has been used in the Cu (i)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction of tetrazolo [1,5-a]pyridines and alkynes .

Method of Application

This compound is used as a reactant in a stepwise manner in the synthesis of tetrazolo [1,5-a]pyridines and alkynes .

Results or Outcomes

The use of this compound has facilitated the synthesis of tetrazolo [1,5-a]pyridines and alkynes .

Use in Synthesis of 1,2-Dioxanes

Application

“Bis(triphenylphosphine)iminium trifluoroacetate” has been used as a reactant for the synthesis of 1,2-dioxanes with antitrypanosomal activity .

Method of Application

This compound is used as a reactant in a stepwise manner in the synthesis of 1,2-dioxanes .

Results or Outcomes

The use of this compound has facilitated the synthesis of 1,2-dioxanes with antitrypanosomal activity .

Safety And Hazards

Propriétés

IUPAC Name |

2,2,2-trifluoroacetate;triphenyl-[(triphenyl-λ5-phosphanylidene)amino]phosphanium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H30NP2.C2HF3O2/c1-7-19-31(20-8-1)38(32-21-9-2-10-22-32,33-23-11-3-12-24-33)37-39(34-25-13-4-14-26-34,35-27-15-5-16-28-35)36-29-17-6-18-30-36;3-2(4,5)1(6)7/h1-30H;(H,6,7)/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDLHFNFVQBXEPE-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=N[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.C(=O)(C(F)(F)F)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H30F3NO2P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10600070 |

Source

|

| Record name | Triphenyl-N-(triphenyl-lambda~5~-phosphanylidene)-lambda~5~-phosphaniminium trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10600070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

651.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,1-Triphenyl-N-(triphenylphosphoranylidene)phosphoraniminium 2,2,2-trifluoroacetate | |

CAS RN |

116405-43-7 |

Source

|

| Record name | Triphenyl-N-(triphenyl-lambda~5~-phosphanylidene)-lambda~5~-phosphaniminium trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10600070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,4,6-Trinitrophenyl)amino]ethanol](/img/structure/B182896.png)

![2-[(Octadecylimino)methyl]phenol](/img/structure/B182903.png)

![5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B182914.png)